molecular formula C18H36N2O2S2 B13438020 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]

1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]

Cat. No.: B13438020
M. Wt: 376.6 g/mol
InChI Key: YYULMQZHTPZLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] (CAS 1637446-78-6) is a synthetic organic compound with the molecular formula C18H36N2O2S2 and a molecular weight of 376.62 . This compound serves as a critical building block in the preparation of lipid-like materials for the delivery of nucleic acids, including messenger RNA (mRNA) and small interfering RNA (siRNA) . The structure incorporates piperidine rings and a disulfide linkage (dithiodi-2,1-ethanediyl), which can be instrumental in formulating novel delivery systems. Piperidine derivatives are of significant research interest due to their diverse biological activities and presence in pharmacologically active molecules . The disulfide bond within the molecule is a particularly valuable feature, as it is susceptible to cleavage under reducing conditions commonly found in cellular environments. This property can be exploited in the design of stimuli-responsive delivery vehicles that facilitate the intracellular release of their therapeutic cargo. As a specialized chemical, 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is intended for research applications by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H36N2O2S2

Molecular Weight

376.6 g/mol

IUPAC Name

2-[1-[2-[2-[4-(2-hydroxyethyl)piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C18H36N2O2S2/c21-13-5-17-1-7-19(8-2-17)11-15-23-24-16-12-20-9-3-18(4-10-20)6-14-22/h17-18,21-22H,1-16H2

InChI Key

YYULMQZHTPZLOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CCSSCCN2CCC(CC2)CCO

Origin of Product

United States

Preparation Methods

Route 1: Direct Oxidative Coupling of Piperidine-4-ethanethiol Derivatives

Stepwise Process:

  • Step 1: Synthesis of Piperidine-4-ethanethiol (or its derivatives)

    • Method: Nucleophilic substitution of piperidine with 2-bromoethanol, followed by thiolation using thiourea or sodium hydrosulfide.
  • Step 2: Oxidative coupling of two piperidine-4-ethanethiol molecules

    • Method: Treatment with mild oxidants such as iodine, hydrogen peroxide, or atmospheric oxygen in the presence of catalysts like copper(II) salts to generate the disulfide bond.

Reaction Scheme:

2 Piperidine-4-ethanethiol + Oxidant → 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]

Advantages:

  • Straightforward and scalable
  • Mild oxidation conditions minimize over-oxidation

Limitations:

  • Requires pure thiol intermediates
  • Possible formation of by-products if oxidation is uncontrolled

Route 2: Disulfide Formation via Activation of Piperidine-4-ethanol Derivatives

Stepwise Process:

  • Step 1: Conversion of piperidine-4-ethanol to its thiol form via substitution with thiolating agents like Lawesson's reagent or phosphorus-based reagents.

  • Step 2: Oxidation of the thiol intermediates to disulfide using oxidants such as iodine or tert-butyl hydroperoxide.

Reaction Table 1:

Step Reagents Conditions Purpose References
1 Thiolating agent (e.g., Lawesson's reagent) Reflux Convert alcohol to thiol
2 Iodine, H2O2 Room temp, inert atmosphere Oxidize thiols to disulfide

Route 3: Coupling of Pre-formed Piperidine-4-ethanol Halides with Disulfide Linkers

Method:

  • Synthesize piperidine-4-ethanol halides (e.g., bromides or chlorides)
  • React with disulfide linkers bearing nucleophilic groups (e.g., thiol or amine)
  • Use nucleophilic substitution or coupling reactions under basic conditions

Reaction Scheme:

Piperidine-4-ethanol halide + Disulfide linker (with nucleophile) → Target compound

Advantages:

  • High regioselectivity
  • Modular approach allows variation of linker length

Supporting Data and Synthesis Considerations

Data Table: Common Reagents and Conditions

Step Reagents Solvent Temperature Notes
Thiolation Thiourea or NaSH Ethanol or DMF Reflux Converts alcohol to thiol
Oxidation Iodine or H2O2 Aqueous or organic Room temperature Disulfide formation
Coupling Halide + Disulfide linker Acetone or DMF Reflux Nucleophilic substitution

Purification Techniques

  • Chromatography (silica gel, reverse-phase HPLC)
  • Crystallization from suitable solvents
  • Confirmation via NMR, MS, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Esters or ethers.

Scientific Research Applications

1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the preparation of lipid-like materials for mRNA and siRNA delivery, which are crucial for gene therapy and other biomedical applications.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with nucleic acids.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or targeted delivery.

Mechanism of Action

The mechanism of action of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] involves its ability to form stable complexes with nucleic acids. The disulfide bond in the compound can be cleaved under reducing conditions, releasing the nucleic acids at the target site. This property makes it an effective carrier for mRNA and siRNA delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] and related compounds:

Compound Name Core Structure Linker Group Key Features Potential Applications Reference
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] Two 4-piperidineethanol units Disulfide (-S-S-CH2-CH2-) Redox-sensitive, dimeric structure, moderate hydrophilicity Drug delivery, reversible crosslinking
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol Single piperidineethanol unit None (monomeric) Hydroxy and tetramethyl groups enhance steric hindrance and antioxidant activity Antioxidant formulations
1-Piperidineacetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis[4-methyl] Two piperidineacetamide units Biphenyl (-C6H4-C6H4-) Rigid aromatic linker, methyl groups improve lipophilicity Antimicrobial agents
Bis(2-guanidinoethyl) persulfide Two guanidinoethyl units Disulfide (-S-S-) Redox-active, cationic charges enhance membrane interaction Biocides, peptide mimics

Physicochemical Properties

  • Redox Sensitivity: The disulfide bridge in the target compound allows cleavage under reducing conditions, a feature absent in ether- or biphenyl-linked analogs.
  • Molecular Weight: The dimeric structure results in a higher molecular weight (~400–450 g/mol estimated) compared to monomeric analogs like 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol (201.31 g/mol) .
  • Hydrophilicity: The ethanol groups enhance water solubility relative to fully lipophilic derivatives such as 1-Piperidineacetamide analogs .

Biological Activity

1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] (CAS No. 1637446-78-6) is a complex organic compound characterized by its unique structure, which consists of two 4-piperidineethanol units linked by a dithiodi-2,1-ethanediyl bridge. This compound has garnered attention due to its potential applications in drug delivery systems and its biological activities.

Chemical Structure and Properties

The structure of 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can be represented as follows:

C12H24N2S2\text{C}_{12}\text{H}_{24}\text{N}_2\text{S}_2

This compound features:

  • Two piperidine rings : These nitrogen-containing heterocycles contribute to the compound's biological activity.
  • Dithiodi bridge : The presence of sulfur atoms in the bridge may enhance the compound's reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds containing piperidine moieties often exhibit antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that piperidine derivatives can inhibit lipid peroxidation in biological membranes, thereby protecting cells from oxidative damage.

Drug Delivery Systems

1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has been explored for its role in drug delivery, particularly in the formulation of lipid-like materials for mRNA and siRNA delivery. The unique structure allows for efficient encapsulation of nucleic acids, enhancing their stability and cellular uptake. This property is crucial for developing effective gene therapies.

Compound Application Mechanism
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]mRNA/siRNA deliveryFacilitates encapsulation and cellular uptake

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antioxidant properties. The results indicated that compounds with sulfur-containing bridges exhibited enhanced antioxidant activity compared to their counterparts without such features. This aligns with the expected behavior of 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol], suggesting potential applications in oxidative stress-related conditions .

Drug Delivery Research

In a recent study focused on lipid-based drug delivery systems, researchers demonstrated that incorporating 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] into lipid formulations significantly improved the stability and release profile of encapsulated mRNA. This finding highlights the compound's utility in developing advanced therapeutic strategies for genetic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.